ethyl 2-({(2Z)-2-cyano-3-[4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a cyano group, a pentoxyphenyl group, and an enamido group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis techniques. One common method includes the reaction of ethyl cyanoacetate with a suitable benzothiophene derivative under specific conditions to form the desired product. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like the cyano or pentoxyphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions
Scientific Research Applications
ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material science applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound’s reactivity and stability make it useful in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the enamido group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The benzothiophene core provides a stable scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[(2Z)-2-CYANO-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
Ethyl (2Z)-2-cyano-3-[4-ethoxyphenyl]amino]prop-2-enoate: This compound has a similar structure but with an ethoxy group instead of a pentoxy group, affecting its reactivity and applications.
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate:
Cyanoacetohydrazides: These compounds share the cyano group and are used in the synthesis of various heterocyclic compounds.
Properties
Molecular Formula |
C26H30N2O4S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-3-(4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H30N2O4S/c1-3-5-8-15-32-20-13-11-18(12-14-20)16-19(17-27)24(29)28-25-23(26(30)31-4-2)21-9-6-7-10-22(21)33-25/h11-14,16H,3-10,15H2,1-2H3,(H,28,29)/b19-16- |
InChI Key |
PYZASTCRWCPDDQ-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Origin of Product |
United States |
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